![molecular formula C₂₁H₁₁D₄N₃O₄ B1141183 去铁酮-d4 CAS No. 1133425-75-8](/img/structure/B1141183.png)
去铁酮-d4
概述
描述
Deferasirox-d4 is a deuterated form of Deferasirox, an iron chelator used primarily to treat chronic iron overload due to blood transfusions. This compound is particularly significant in the treatment of conditions such as thalassemia and other chronic anemias where patients require frequent blood transfusions .
科学研究应用
Iron Chelation Therapy
Deferasirox-d4 is primarily utilized in iron chelation therapy for patients with conditions such as thalassemia major and sickle cell disease. Its effectiveness has been demonstrated in several studies:
- Thalassemia Major : A prospective observational study involving pediatric patients showed that deferasirox significantly reduced serum ferritin levels after 12 months of treatment. The mean serum ferritin decreased from 3727.02 ng/mL to 2520.91 ng/mL, indicating a reduction of approximately 32.38% (p < 0.001) .
- Hereditary Hemochromatosis : In patients with hereditary hemochromatosis who were intolerant to phlebotomy, deferasirox was well-tolerated and effective in reducing iron burden, with significant decreases in serum ferritin and liver iron concentration observed over a 12-month period .
Study | Condition | Initial Serum Ferritin (ng/mL) | Final Serum Ferritin (ng/mL) | Reduction (%) | p-value |
---|---|---|---|---|---|
Thalassemia Major | 3727.02 | 2520.91 | 32.38 | <0.001 | |
Hemochromatosis | - | Significant reduction | - | - |
Combination Therapy
Research has also explored the synergistic effects of deferasirox when combined with other agents:
- Combination with Melatonin : A study demonstrated that the combination of melatonin and deferoxamine provided cardioprotective effects against doxorubicin-induced cardiotoxicity, suggesting that deferasirox could enhance therapeutic outcomes when used alongside other treatments .
Analytical Chemistry Applications
Deferasirox-d4 serves as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS). Its stable isotope labeling allows for enhanced tracking and quantification of deferasirox levels in biological systems:
- Quantification : By adding a known amount of deferasirox-d4 to samples containing deferasirox, researchers can accurately measure drug concentrations through chromatography techniques .
Safety and Efficacy
The safety profile of deferasirox-d4 aligns closely with that of deferasirox, characterized by mild to moderate adverse effects:
- Adverse Events : Common side effects include gastrointestinal disturbances such as diarrhea and nausea, which are typically transient . Importantly, no significant increases in serum creatinine levels were reported during treatment.
Case Studies
Several case studies highlight the effectiveness of deferasirox-d4 in various patient populations:
- Myelodysplastic Syndromes : A study involving patients with myelodysplastic syndromes showed that deferasirox was well-tolerated and effective at managing iron overload .
- Elderly Patients : In elderly patients undergoing treatment for iron overload due to multiple blood transfusions, deferasirox demonstrated a favorable safety profile while effectively reducing serum ferritin levels over time .
作用机制
Target of Action
Deferasirox-d4 primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, but its overload can lead to harmful effects. Deferasirox-d4, being an iron chelator, binds to iron and helps in its removal from the body .
Mode of Action
Deferasirox-d4 works by binding to trivalent (ferric) iron, for which it has a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This complex is then eliminated via the kidneys , thereby reducing the iron overload in the body.
Biochemical Pathways
The main pathway of Deferasirox-d4 metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A small percentage (6%) of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of Deferasirox-d4 and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) ; the remaining 8% is excreted in the urine .
Pharmacokinetics
Deferasirox-d4 exhibits linear pharmacokinetics . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The bioavailability of Deferasirox-d4 is higher than expected, with a Cmax of 99.5 (FCT) and 69.7 (DT) μMol/L; AUC: 1278 (FCT) and 846 (DT), P < 0.0001 .
Result of Action
The primary result of Deferasirox-d4 action is the reduction of iron overload in the body . By binding to iron and forming a stable complex, it facilitates the removal of excess iron from the body . This is particularly beneficial in conditions like chronic iron overload due to blood transfusions .
Action Environment
The action of Deferasirox-d4 can be influenced by various environmental factors. For instance, food can affect its bioavailability . Therefore, it is recommended to take Deferasirox-d4 at least 30 minutes before food . Furthermore, dose adjustment may be required for patients with hepatic impairment and upon coadministration with strong UGT inducers or bile acid sequestrants .
生化分析
Biochemical Properties
Deferasirox-d4, like Deferasirox, is a tridentate ligand with high affinity and specificity for iron . The active form is highly lipophilic and is bound almost exclusively to serum albumin . It interacts with iron in a 2:1 ratio . This interaction forms a stable complex which is then eliminated via the kidneys .
Cellular Effects
Deferasirox-d4 has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit pancreatic cancer cell proliferation in a dose-dependent manner . Additionally, it has been shown to have antiproliferative effects resulting from the essential role played by iron in cell processes .
Molecular Mechanism
The mechanism of action of Deferasirox-d4 involves binding to trivalent (ferric) iron . Two molecules of Deferasirox-d4 are capable of binding to one atom of iron . This binding forms a stable complex which is then eliminated via the kidneys .
Temporal Effects in Laboratory Settings
In laboratory settings, Deferasirox-d4 has been shown to have temporal effects. For instance, it has been observed that the effects of Deferasirox-d4 on cell cycle, proliferation, and apoptosis vary over time .
Dosage Effects in Animal Models
In animal models, the effects of Deferasirox-d4 have been observed to vary with different dosages . For instance, it has been found that orally administered Deferasirox-d4 at 160 and 200 mg/kg suppressed xenograft tumor growth with no serious side effects .
Metabolic Pathways
The main metabolic pathway for Deferasirox-d4 is glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of Deferasirox-d4 and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) .
Transport and Distribution
Deferasirox-d4 is transported and distributed within cells and tissues in a manner similar to Deferasirox . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 hours post-dose .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Deferasirox-d4 involves the incorporation of deuterium atoms into the Deferasirox molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Deferasirox-d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the cost of deuterium incorporation .
化学反应分析
Types of Reactions
Deferasirox-d4 undergoes various chemical reactions, including:
Oxidation: Deferasirox-d4 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Deferasirox-d4 can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted Deferasirox-d4 compounds .
相似化合物的比较
Similar Compounds
Deferoxamine: Another iron chelator used to treat iron overload, but it is administered via injection rather than orally.
Deferiprone: An oral iron chelator with a different chemical structure and mechanism of action compared to Deferasirox.
Uniqueness
Deferasirox-d4 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound in biological systems. Additionally, its oral administration makes it more convenient for patients compared to injectable alternatives .
生物活性
Deferasirox-d4 is a stable isotope-labeled derivative of deferasirox, an oral iron chelator primarily used to manage iron overload conditions, particularly in patients with thalassemia and other chronic anemias. This article explores the biological activity of deferasirox-d4, highlighting its pharmacological effects, mechanisms of action, and clinical implications.
Overview of Deferasirox-d4
Deferasirox-d4 (CAS Number 201530-41-8) is characterized by its ability to chelate ferric ions (Fe³⁺), forming stable complexes that facilitate the excretion of excess iron from the body. The compound is known for its role in reducing iron toxicity and has been investigated for various therapeutic applications beyond iron overload management.
Deferasirox-d4 exhibits several mechanisms through which it exerts its biological activity:
- Iron Chelation : Deferasirox-d4 binds to ferric ions in a 2:1 ratio, effectively reducing free iron levels in plasma and tissues. This action mitigates oxidative stress caused by excess iron, which can lead to cellular damage and inflammation.
- Antiproliferative Effects : Studies have shown that deferasirox-d4 can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated cytotoxic effects on HL-60 and KG-1 myeloid leukemia cells at concentrations as low as 5 μM, with a dose-dependent relationship observed in cell viability assays .
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation associated with iron overload, potentially through the modulation of reactive oxygen species (ROS) production .
Pharmacological Effects
The pharmacological profile of deferasirox-d4 includes:
- Anticancer Activity : Deferasirox-d4 has shown promise in preclinical models for treating solid tumors by inhibiting tumor growth and enhancing survival rates in murine models . Its antiproliferative properties suggest potential as an adjunct therapy in cancer treatment.
- Antifungal Activity : As an iron chelator, deferasirox-d4 may inhibit fungal growth by depriving fungi of essential iron, thus demonstrating antifungal potential .
- Tissue Protection : Research indicates that deferasirox-d4 may protect tissues from oxidative damage linked to iron overload conditions, which is critical in preventing complications associated with chronic diseases like thalassemia .
Case Studies and Clinical Findings
Several studies have explored the efficacy and safety of deferasirox-d4:
- Clinical Efficacy : In a Phase IV open-label study involving patients post-allogeneic stem cell transplantation, deferasirox significantly reduced serum ferritin levels and liver iron concentration over one year . This underscores its effectiveness in managing iron overload.
- Animal Models : In vivo studies demonstrated that mice treated with deferasirox exhibited smaller tumor sizes compared to control groups, suggesting enhanced survival benefits due to its dual role as an iron chelator and antitumor agent .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQWVMAQOTZIW-IRYCTXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649447, DTXSID70678699 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133425-75-8, 1133425-79-2 | |
Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。